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Compound of Interest

Compound Name: 3-Bromopyrazine-2-carboxamide

Cat. No.: B3028697

An In-depth Technical Guide to 3-Bromopyrazine-2-carboxamide for Advanced Research

Executive Summary

This technical guide provides an in-depth exploration of 3-Bromopyrazine-2-carboxamide, a
pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We
will dissect its fundamental physicochemical properties, delve into its synthetic pathways, and
illuminate its functional applications, particularly as a scaffold for novel therapeutic agents. This
document is designed for researchers, medicinal chemists, and drug development
professionals, offering both foundational knowledge and actionable experimental insights to
leverage the full potential of this versatile compound.

Introduction: The Strategic Importance of Pyrazine
Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrazine core being
of particular significance. Pyrazine carboxamide derivatives are renowned for their diverse
pharmacological activities, including well-established roles as antimicrobial and antitubercular
agents.[1][2][3][4] 3-Bromopyrazine-2-carboxamide emerges as a strategically vital
intermediate. The presence of a bromine atom at the 3-position provides a reactive handle for a
multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic
elaboration of the pyrazine core. This allows for the generation of diverse chemical libraries and
the fine-tuning of structure-activity relationships (SAR) in drug development campaigns. The
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carboxamide group at the 2-position offers a crucial hydrogen-bonding motif, often essential for
target protein engagement.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is the
foundation of its effective application. The key properties of 3-Bromopyrazine-2-carboxamide
are summarized below.

Property Value Source
CAS Number 27825-22-5 [5][6][7]
Molecular Formula CsH4BrNsO [5][6]
Molecular Weight 202.01 g/mol [5]1[6]
Appearance Typically a solid

SMILES 0O=C(C1=NC=CN=C1Br)N [5]

- Inert atmosphere, Room
Storage Conditions [6]
Temperature or 2-8°C

Synthesis and Mechanistic Insights

The synthesis of 3-Bromopyrazine-2-carboxamide can be approached through several
routes, typically involving the strategic introduction of the bromine atom onto a pre-formed
pyrazine-2-carboxamide scaffold or a related precursor. A common conceptual pathway
involves the bromination of a suitable pyrazine derivative.

The rationale for such a pathway is grounded in electrophilic aromatic substitution principles,
adapted for a heteroaromatic system. The pyrazine ring is electron-deficient, making direct
bromination challenging. Therefore, synthesis often starts from more activated precursors like
aminopyrazines, followed by diazotization and a Sandmeyer-type reaction to install the bromine
atom.
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Caption: Conceptual synthesis of 3-Bromopyrazine-2-carboxamide.

Applications in Research and Drug Discovery

The primary utility of 3-Bromopyrazine-2-carboxamide lies in its role as a versatile building
block for creating more complex molecules with potential therapeutic value.

» Antimicrobial Agents: Pyrazine carboxamides are a well-established class of antimicrobials.
The development of novel derivatives to combat drug-resistant pathogens, such as
extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and Mycobacterium tuberculosis,
is an active area of research.[1][8] The bromo-substituent on this compound is the key
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starting point for derivatization via cross-coupling reactions to explore new chemical space
and identify more potent agents.[8]

e Enzyme Inhibitors: Derivatives have shown potent inhibitory activity against enzymes like
alkaline phosphatase, indicating a broader potential for this scaffold in targeting various
disease pathways.[8]

» Scaffold for Kinase Inhibitors: The pyrazine core is a common feature in many kinase
inhibitors used in oncology. The ability to functionalize the 3-position allows for the
introduction of pharmacophores designed to target the ATP-binding pocket of specific
kinases.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling

This protocol provides a representative, self-validating workflow for using 3-Bromopyrazine-2-
carboxamide in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize
an aryl-substituted pyrazine.

Objective: To synthesize 3-(Aryl)-pyrazine-2-carboxamide from 3-Bromopyrazine-2-
carboxamide and an arylboronic acid.

Materials:

+ 3-Bromopyrazine-2-carboxamide (1.0 equiv)
e Arylboronic acid (1.1 - 1.5 equiv)

o Palladium catalyst (e.g., Pd(PPhs)s4, 5 mol%)

e Base (e.g., KsPOa or Cs2CO0Os, 2.0 equiv)

e Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)
e Schlenk tube or microwave vial

 Inert gas (Argon or Nitrogen)
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Suzuki Coupling Workflow
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Caption: Standard workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:

e Reaction Setup: To a dry Schlenk tube, add 3-Bromopyrazine-2-carboxamide (1.0 equiv),
the chosen arylboronic acid (1.1 equiv), palladium catalyst (0.05 equiv), and base (2.0
equiv).

o Causality: The palladium catalyst is essential for the catalytic cycle. The base is required
to activate the boronic acid and facilitate the transmetalation step. An excess of the
boronic acid is often used to ensure complete consumption of the starting bromide.

e Solvent Addition: Add the degassed solvent mixture (e.g., 8-10 mL of 10:1 1,4-dioxane/water
per 1 mmol of the starting bromide).

 Inerting: Seal the tube and thoroughly degas the reaction mixture by bubbling argon or
nitrogen through it for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is
critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

e Heating: Place the sealed tube in a preheated oil bath or heating block at the desired
temperature (typically 90-100 °C).

o Causality: Heat provides the necessary activation energy for the reaction to proceed at a

reasonable rate.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed
(typically 12-24 hours).

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with
an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain
the pure 3-(Aryl)-pyrazine-2-carboxamide.

Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when
handling 3-Bromopyrazine-2-carboxamide and its derivatives.

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes
skin irritation (H315), causes serious eye irritation (H319), and may be harmful if inhaled
(H332).[6]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.[9][10]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. Wash hands thoroughly
after handling.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12]
For long-term stability, storage under an inert atmosphere is recommended.[6]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
[91[10]

Commercial Availability
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3-Bromopyrazine-2-carboxamide is available from several chemical suppliers specializing in
research chemicals and building blocks.

Supplier Website

BLD Pharm https://www.bldpharm.com/
Achmem https://www.achmem.com/
ChemicalBook https://www.chemicalbook.com/
Sigma-Aldrich https://www.sigmaaldrich.com/
Vibrant Pharma Inc. https://www.vibrantpharma.com/

Note: Availability may vary. It is recommended to check directly with suppliers for current stock
and purity specifications.

Conclusion

3-Bromopyrazine-2-carboxamide is a high-value chemical intermediate whose strategic
importance is rooted in its versatile reactivity and its membership in the pharmacologically
significant pyrazine family. Its bromo-functionality serves as a linchpin for synthetic
diversification, enabling access to a vast array of novel molecular architectures. A thorough
understanding of its properties, handling requirements, and reaction protocols, as detailed in
this guide, empowers researchers to effectively integrate this compound into their discovery
pipelines, accelerating the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3028697?utm_src=pdf-body
https://www.benchchem.com/product/b3028697?utm_src=pdf-body
https://www.benchchem.com/product/b3028697?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/313267122_Synthesis_of_Novel_Pyrazinamide_Derivatives_Based_on_3-Chloropyrazine-2-carboxamide_and_Their_Antimicrobial_Evaluation
https://www.mdpi.com/1420-3049/22/2/223
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and
in Vitro Cytotoxicity - PMC [pmc.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

. 27825-22-5|3-Bromopyrazine-2-carboxamide|BLD Pharm [bldpharm.com]
. achmem.com [achmem.com]

. 3-broMopyrazine-2-carboxaMide | 27825-22-5 [amp.chemicalbook.com]

. mdpi.com [mdpi.com]

°
(o] (0] ~ (@] ol

. fishersci.com [fishersci.com]

e 10. fishersci.com [fishersci.com]

e 11. jubilantingrevia.com [jubilantingrevia.com]
e 12. capotchem.cn [capotchem.cn]

 To cite this document: BenchChem. [3-Bromopyrazine-2-carboxamide CAS number and
supplier]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028697#3-bromopyrazine-2-carboxamide-cas-
number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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